Cas no 566913-12-0 (2-Chloro-benzenebutanamine)

2-Chloro-benzenebutanamine is a chlorinated aromatic amine derivative characterized by its butylamine side chain. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its structural features enable its use as an intermediate in the preparation of more complex molecules. The chloro substituent enhances its reactivity in electrophilic aromatic substitution and coupling reactions, while the butanamine moiety offers flexibility for further functionalization. Its stability under standard conditions and well-defined chemical properties make it a reliable building block in medicinal chemistry and material science applications. Proper handling is advised due to potential reactivity and toxicity concerns.
2-Chloro-benzenebutanamine structure
2-Chloro-benzenebutanamine structure
Product name:2-Chloro-benzenebutanamine
CAS No:566913-12-0
MF:C10H14ClN
MW:183.677861690521
MDL:MFCD09886647
CID:1602736
PubChem ID:11435340

2-Chloro-benzenebutanamine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-chlorophenyl)-1-butanamine
    • Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
    • ST052409
    • CHEMBL1324955
    • 4-(2-Chloro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester
    • AC1L6V86
    • NSC173327
    • 4-(2-chlorophenyl)-1,-butylamine
    • 4-(2-chlorophenyl)butylamine
    • 4-(2-chlorophenyl)-3,5-bis(methoxycarbonyl)-1,4-dihydropyridine
    • MLS000062024
    • Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate; ST052409; CHEMBL1324955; 4-(2-Chloro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester; AC1L6V86; NSC173327; 4-(2-chlorophenyl)-1,-butylamine; 4-(2-chlorophenyl)butylamine; 4-(2-chloro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester; 4-(2-chlorophenyl)-3,5-bis(methoxycarbonyl)-1,4-dihydropyridine; MLS000062024;
    • AKOS013464077
    • Benzenebutanamine, 2-chloro-
    • 2-Chloro-N-propylbenzenemethanamine
    • CS-0286696
    • 2-Chloro-benzenebutanamine
    • NS-01635
    • DTXSID20465733
    • 566913-12-0
    • MFCD09886647
    • EN300-1983925
    • 4-(2-chlorophenyl)butan-1-amine
    • SCHEMBL3788445
    • MDL: MFCD09886647
    • Inchi: InChI=1S/C10H14ClN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8,12H2
    • InChI Key: FOMJRFUCKUESEE-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)CCCCN)Cl

Computed Properties

  • Exact Mass: 183.0814771g/mol
  • Monoisotopic Mass: 183.0814771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

2-Chloro-benzenebutanamine Security Information

2-Chloro-benzenebutanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1983925-0.5g
4-(2-chlorophenyl)butan-1-amine
566913-12-0
0.5g
$658.0 2023-09-16
Enamine
EN300-1983925-0.1g
4-(2-chlorophenyl)butan-1-amine
566913-12-0
0.1g
$603.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1357366-50mg
4-(2-Chlorophenyl)butan-1-amine
566913-12-0 95%
50mg
¥17690.00 2024-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1357366-500mg
4-(2-Chlorophenyl)butan-1-amine
566913-12-0 95%
500mg
¥20232.00 2024-05-08
TRC
C375178-10mg
2-Chloro-benzenebutanamine
566913-12-0
10mg
$ 50.00 2022-04-01
TRC
C375178-100mg
2-Chloro-benzenebutanamine
566913-12-0
100mg
$ 295.00 2022-04-01
TRC
C375178-50mg
2-Chloro-benzenebutanamine
566913-12-0
50mg
$ 210.00 2022-04-01
Enamine
EN300-1983925-2.5g
4-(2-chlorophenyl)butan-1-amine
566913-12-0
2.5g
$1343.0 2023-09-16
Enamine
EN300-1983925-5.0g
4-(2-chlorophenyl)butan-1-amine
566913-12-0
5g
$3396.0 2023-06-03
Enamine
EN300-1983925-5g
4-(2-chlorophenyl)butan-1-amine
566913-12-0
5g
$1987.0 2023-09-16

Additional information on 2-Chloro-benzenebutanamine

Introduction to 2-Chloro-benzenebutanamine (CAS No. 566913-12-0)

2-Chloro-benzenebutanamine, with the CAS number 566913-12-0, is a versatile organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound is characterized by its unique structure, which includes a benzene ring substituted with a chlorine atom and a butylamine group. The combination of these functional groups endows 2-Chloro-benzenebutanamine with a range of chemical properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

The chemical structure of 2-Chloro-benzenebutanamine can be represented as C10H13ClN. The presence of the chlorine atom on the benzene ring and the butylamine group provides this compound with both aromatic and amine functionalities. These features are crucial for its reactivity and potential applications in synthetic chemistry. The aromatic ring allows for various electrophilic aromatic substitution reactions, while the amine group can participate in nucleophilic substitution reactions, making 2-Chloro-benzenebutanamine a versatile building block in organic synthesis.

In recent years, 2-Chloro-benzenebutanamine has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its role as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored the use of 2-Chloro-benzenebutanamine in the development of novel antidepressants and anxiolytics. The amine functionality of this compound can be modified to create derivatives with enhanced pharmacological properties, such as improved bioavailability and reduced side effects.

Beyond its use in pharmaceuticals, 2-Chloro-benzenebutanamine has also found applications in the synthesis of agrochemicals and materials science. In agrochemical research, this compound has been used to develop new herbicides and fungicides with improved efficacy and environmental safety. In materials science, it has been employed as a precursor for the synthesis of advanced polymers and coatings with unique properties, such as enhanced thermal stability and mechanical strength.

The synthesis of 2-Chloro-benzenebutanamine typically involves multi-step processes that ensure high purity and yield. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with butylamine under controlled conditions. This method provides a reliable and scalable approach to producing high-quality 2-Chloro-benzenebutanamine. Advances in catalytic methods have further optimized this process, reducing reaction times and minimizing by-product formation.

In terms of safety and handling, it is important to note that while 2-Chloro-benzenebutanamine is not classified as a hazardous material, it should still be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) should be used when working with this compound in laboratory settings.

The latest research on 2-Chloro-benzenebutanamine highlights its potential as a lead compound for developing new therapeutic agents. For example, studies have shown that certain derivatives of this compound exhibit potent anti-inflammatory properties, making them promising candidates for treating chronic inflammatory diseases such as rheumatoid arthritis. Additionally, there is ongoing research into the use of 2-Chloro-benzenebutanamine-based compounds as inhibitors of specific enzymes involved in cancer progression.

In conclusion, 2-Chloro-benzenebutanamine (CAS No. 566913-12-0) is a multifaceted organic compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an essential building block in synthetic chemistry, particularly in the development of new pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new properties and applications, the importance of 2-Chloro-benzenebutanamine is likely to grow further in the coming years.

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